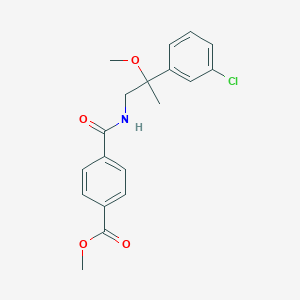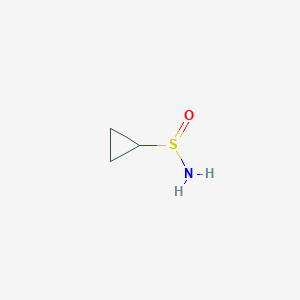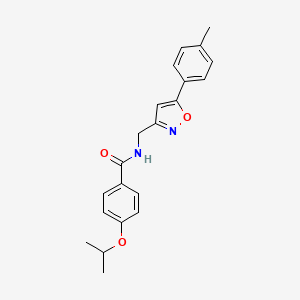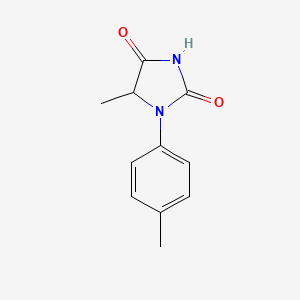![molecular formula C13H19N5O2 B2651660 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034374-96-2](/img/structure/B2651660.png)
7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl)amine is a chemical compound with the linear formula (CH3OCH2CH2)2NH . It’s used in scientific research and has various applications .
Molecular Structure Analysis
The molecular structure of bis(2-methoxyethyl)amine, a part of your compound, is CH3OCH2CH2)2NH .Physical and Chemical Properties Analysis
Bis(2-methoxyethyl)amine has a molecular weight of 133.19, and its physical form is liquid. It has a refractive index of n20/D 1.419 (lit.), a boiling point of 170-172 °C (lit.), and a density of 0.902 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A study by Noguchi et al. (2003) describes the stereoselective synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, highlighting the essential role of conjugated azomethine ylides in the process. This research emphasizes the importance of stereoselective generation and cyclization of these ylides for pyrroline-ring formation, relevant to the synthesis of compounds like 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine (Noguchi et al., 2003).
Antioxidant Agents
Research by Vartale et al. (2016) on the synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives as antioxidant agents suggests that compounds structurally similar to this compound could have potential as antioxidants. This study highlights the reactivity of these compounds with various nucleophiles, which is significant for their potential biological activity (Vartale et al., 2016).
Antimicrobial Activity
A study by Vartale et al. (2013) focused on the synthesis and antimicrobial activity of pyrimido[2,1-b]pyrimido[4,5-b]quinoline derivatives, closely related to the compound . This research underscores the significance of such compounds in developing antimicrobial agents, given their structural complexity and potential biological interactions (Vartale et al., 2013).
Organic Chemistry Synthesis
Carvalho et al. (2007) provide insights into the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines, highlighting the nucleophilic attack and cyclization processes vital for constructing the pyrimidine ring structure found in compounds like this compound. This research contributes to the understanding of organic synthesis mechanisms relevant to the development of such compounds (Carvalho et al., 2007).
Aza-Wittig Reaction
The research by Ding et al. (2005) on the synthesis of tetrahydrobenzothieno pyrimidin-4(3H)-ones using the aza-Wittig reaction provides insights into the synthetic strategies applicable to compounds like this compound. Their method includes reacting imino-phosphorane with isocyanate, demonstrating a key reaction pathway in the synthesis of such compounds (Ding et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERIVUQJSVIYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)
![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)
![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)
![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)
![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)
